molecular formula C11H8Cl2O2 B14741403 5,8-Dichloro-4-methoxynaphthalen-1-ol CAS No. 2123-43-5

5,8-Dichloro-4-methoxynaphthalen-1-ol

Cat. No.: B14741403
CAS No.: 2123-43-5
M. Wt: 243.08 g/mol
InChI Key: WEDRLIDZSSGLHF-UHFFFAOYSA-N
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Description

5,8-Dichloro-4-methoxynaphthalen-1-ol is a chemical compound with the molecular formula C11H8Cl2O2. It is a derivative of naphthol, characterized by the presence of two chlorine atoms and a methoxy group attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloro-4-methoxynaphthalen-1-ol typically involves the chlorination of 4-methoxynaphthalen-1-ol. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction is monitored to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloro-4-methoxynaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalenes .

Scientific Research Applications

5,8-Dichloro-4-methoxynaphthalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Dichloro-4-methoxynaphthalen-1-ol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting cellular processes or inhibiting the growth of microorganisms. The exact pathways and targets are still under investigation, but it is believed to interfere with key enzymes and proteins involved in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dichloro-4-methoxynaphthalen-1-ol is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

CAS No.

2123-43-5

Molecular Formula

C11H8Cl2O2

Molecular Weight

243.08 g/mol

IUPAC Name

5,8-dichloro-4-methoxynaphthalen-1-ol

InChI

InChI=1S/C11H8Cl2O2/c1-15-9-5-4-8(14)10-6(12)2-3-7(13)11(9)10/h2-5,14H,1H3

InChI Key

WEDRLIDZSSGLHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C(C2=C(C=C1)O)Cl)Cl

Origin of Product

United States

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